N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide
CAS No.: 2034468-78-3
Cat. No.: VC4860204
Molecular Formula: C17H18ClN3O3
Molecular Weight: 347.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034468-78-3 |
|---|---|
| Molecular Formula | C17H18ClN3O3 |
| Molecular Weight | 347.8 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
| Standard InChI | InChI=1S/C17H18ClN3O3/c1-10(21-16(22)8-6-13(20-21)11-3-4-11)17(23)19-14-9-12(18)5-7-15(14)24-2/h5-11H,3-4H2,1-2H3,(H,19,23) |
| Standard InChI Key | CTOXOOXYVRFKDK-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2C(=O)C=CC(=N2)C3CC3 |
Introduction
N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is a complex organic compound belonging to the class of amides. It features a unique combination of a chloro-substituted methoxyphenyl group and a cyclopropyl-dihydropyridazinone moiety, which may contribute to its biological activity. This compound is primarily sourced from synthetic organic chemistry laboratories and is often studied for its potential pharmacological applications, particularly in medicinal chemistry.
Synthesis and Purification
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide typically involves several steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification.
Mechanism of Action
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is likely related to its interaction with specific biological targets. In general, compounds with such structures can form weak noncovalent bonds with proteins or other molecules, which is crucial for their biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume